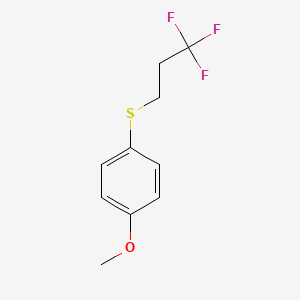

4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, is a fluorinated organic molecule that contains a methoxyphenyl group attached to a trifluoropropyl sulfide moiety. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and properties of structurally related compounds, which can be useful in understanding the chemistry of this compound.

Synthesis Analysis

The synthesis of related fluorinated sulfides is well-documented in the literature. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol containing Et3N•3HF leads to the formation of an α-methoxylated product, which can undergo further nucleophilic substitution with carbon nucleophiles . Similarly, the anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been successfully performed, yielding α-methoxy and α-acetoxy sulfides, which are valuable intermediates for the synthesis of fluoroorganic compounds . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations are powerful tools for analyzing the molecular structure of fluorinated compounds. For example, a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, has been studied using Density Functional Theory (DFT) to obtain molecular structural parameters and vibrational frequencies . Such computational studies can provide insights into the molecular geometry, electronic distribution, and reactive sites of this compound.

Chemical Reactions Analysis

The reactivity of trifluoropropyl sulfides in various chemical reactions is well-documented. For instance, derivatives of 3,3,3-trifluoropropene, such as alpha-sulfide, sulfoxide, and sulfone, have been shown to participate in 1,3-dipolar cycloadditions with diazo compounds to afford various trifluoromethyl-substituted products . These reactions highlight the potential reactivity of this compound in similar cycloaddition reactions or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be influenced by the presence of the trifluoromethyl group and the aromatic moiety. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole has been studied as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting strong adsorption onto metal surfaces . The thermodynamic properties of such compounds can provide valuable information about their stability and interactions with other substances. These findings can be extrapolated to predict the behavior of this compound in various environments.

Applications De Recherche Scientifique

Renewable Energy Applications

Recent advances in metal sulfides, including compounds similar to 4-Methoxyphenyl 3,3,3-trifluoropropyl sulfide, have shown significant potential in renewable energy applications. Metal sulfides are explored for their electrocatalytic, photocatalytic, and photoelectrochemical properties for water splitting, highlighting their contribution to hydrogen energy production. Scalable methods for the preparation of metal sulfides are critical for fully exploiting their potential in energy conversion technologies, with a focus on enhancing performance through structural tuning, composition control, and defect management (Chandrasekaran et al., 2019).

Environmental Monitoring and Remediation

Studies on environmental monitoring highlight the importance of detecting and removing persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions using cleaner techniques. These insights are crucial for sustainable development of technology for environmental remediation and emphasize the role of advanced materials, possibly including those based on this compound, in enhancing the removal efficiency of toxic contaminants through adsorption or photocatalytic degradation (Prasannamedha & Kumar, 2020).

Biomedical Applications

Copper sulfide (CuS) nanoparticles, sharing similar structural features with this compound, have been extensively studied for their biomedical applications. These include in vitro detection of biomolecules, chemicals, and pathogens, as well as in vivo uses in molecular imaging, cancer therapy based on photothermal properties, and drug delivery. The versatility and potential biomedical/clinical applications of CuS nanoparticles suggest a promising avenue for research into similar compounds (Goel, Chen, & Cai, 2014).

Environmental Safety and Surfactant Applications

A comprehensive study on the environmental safety of major surfactant classes, including alcohol sulfates and sulfonates, discusses the chemical structures, use, environmental fate, and toxicity. Such surfactants, related to this compound by their sulfide components, show no adverse impact on aquatic or sediment environments at current levels of use, underscoring their potential for safe use in consumer products (Cowan-Ellsberry et al., 2014).

Challenges in Metal-Organic Frameworks for Water Treatment

The integration of metal-organic frameworks (MOFs) in sulfate radical advanced oxidation processes (SR-AOPs) for water treatment, including the degradation of organic pollutants, presents both progress and challenges. The synthesis and application of MOFs and MOF-based materials, potentially including those related to this compound, are discussed in terms of their ability to activate PMS/PS in SR-AOPs, highlighting the need for further research and development (Huang et al., 2020).

Propriétés

IUPAC Name |

1-methoxy-4-(3,3,3-trifluoropropylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3OS/c1-14-8-2-4-9(5-3-8)15-7-6-10(11,12)13/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQFTUAZAUMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)